molecular formula C32H60O10 B213237 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate CAS No. 9005-65-6

2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

Cat. No.: B213237
CAS No.: 9005-65-6
M. Wt: 604.8 g/mol
InChI Key: HDTIFOGXOGLRCB-UHFFFAOYSA-N
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Description

The compound “2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate” is a complex organic molecule. It is also known as Polysorbate 80 (glycol) with the chemical formula C32H60O10 . The molecule contains a total of 102 bonds, including 42 non-H bonds, 2 multiple bonds, 31 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 3 primary alcohols, 5 ethers (aliphatic), and 1 Oxolane .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of Polysorbate 80 (glycol) is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Polysorbate 80 (glycol) is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

  • Self-assembling Columnar Structure Analysis : A study by Chvalun et al. (1998) investigated a similar compound, 2-{2-(2-hydroxyethoxy)-ethoxy}ethyl-3,4,5-tris(p-octadecyl-oxybenzyloxy)-benzoate, focusing on its self-assembling columnar hexagonal phases. This material, which is crystalline at room temperature, was found to undergo transitions to different states at specific temperatures, demonstrating hexagonally packed columns with three-dimensional order within the columns, suggesting potential applications in materials science and polymer chemistry (Chvalun et al., 1998).

  • Epoxidation Reactions in Fatty Esters : Lie Ken Jie and Pasha (1998) conducted a study on the epoxidation of double bonds in various fatty esters, including octadec-11E-en-9-ynoate and ricinoleate, using potassium peroxomonosulfate. The high yields of the reaction and the formation of monoepoxy derivatives suggest potential applications in organic synthesis and industrial chemistry (Lie Ken Jie & Pasha, 1998).

  • Reactivity of Methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate : A study by Gimalova et al. (2013) explored the reactivity of a compound with a similar structure, focusing on its stability and decomposition patterns. The research provides insights into the chemical behavior of such compounds under various conditions, which could be useful in the field of organic chemistry and pharmaceuticals (Gimalova et al., 2013).

  • Reactions with Perfluorocycloalkenes : Plevey and Talbot (1977) investigated the reactions of 1-Ethoxy-1-(2-hydroxyethoxy) ethane with perfluorocycloalkenes, producing acid-labile acetals that were hydrolysed to 1-(2-hydroxyethoxy) perfluorocycloalkenes. This study highlights potential applications in the development of new materials and chemical intermediates (Plevey & Talbot, 1977).

Future Directions

Lipid-based nanoparticles, such as the one you’re asking about, have played a pivotal role in the successes of COVID-19 vaccines and many other nanomedicines . They have been widely investigated for potential applications, including use as ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and increasingly as monomers for the production of polymers . This suggests promising future directions for this compound in the field of nanomedicine.

Properties

IUPAC Name

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-26-28(38-21-18-33)32-31(41-23-20-35)29(27-42-32)39-22-19-34/h9-10,28-29,31-35H,2-8,11-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTIFOGXOGLRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864155
Record name 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl 9-octadecenoate
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Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Lemon to amber colored liquid; [Merck Index] Yellow liquid; [MSDSonline]
Record name Polysorbate 80
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Flash Point

> 300 °F
Record name Polysorbate 80
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Solubility

LEMON TO AMBER COLORED, OILY LIQUID; VERY SOL IN WATER PRODUCING AN ODORLESS & NEARLY COLORLESS SOLN /USP/, Very soluble in water; soluble in alcohol, cottonseed oil, corn oil, ethyl acetate, methanol, toluene; insoluble in mineral oil
Record name Polysorbate 80
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Density

1.06-1.10, Lemon to amber, oily liquids; faint odor, bitter taste. Density 1.1. Most types are soluble in water, alcohol, and ethyl acetate. Combustible. /Polysorbate/
Record name Polysorbate 80
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Impurities

Heavy metals (as Pb): not more than 10 mg/kg; Ash: not more than 0.25%; Water: not more than 3%
Record name Polysorbate 80
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow to orange colored, oily liquid, Lemon- to amber-colored, oily liquid

CAS No.

1030828-02-4, 9005-65-6
Record name
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Record name Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl 9-octadecenoate
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Record name Sorbitan monooleate, ethoxylated
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Record name Polysorbate 80
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate
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2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate
Reactant of Route 3
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate
Reactant of Route 4
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate
Reactant of Route 5
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate
Reactant of Route 6
Reactant of Route 6
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

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